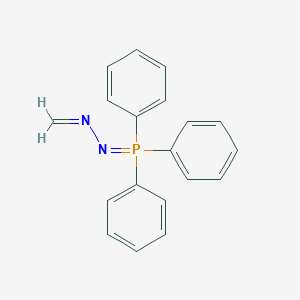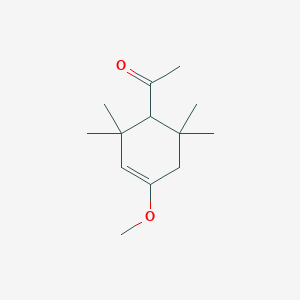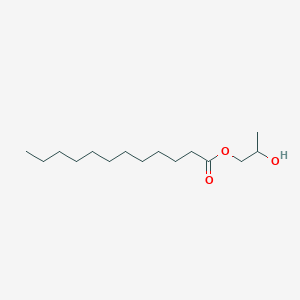
2-羟基丙基月桂酸
描述
2-Hydroxypropyl laurate, also known as propylene glycol laurate or propylene glycol monolaurate, is a chemical compound with the molecular formula C15H30O3 . It has an average mass of 258.397 Da and a mono-isotopic mass of 258.219482 Da .
Synthesis Analysis
A novel betaine type asphalt emulsifier 3-(N,N,N-dimethyl acetoxy ammonium chloride)-2-hydroxypropyl laurate was synthesized after three steps by the reaction of lauric acid, epichlorohydrin, dimethylamine, and sodium chloro-acetate . The optimum reaction conditions were obtained for the synthesis of the first step of 3-chloro-2-hydroxypropyl laurate .Molecular Structure Analysis
The molecular structure of 2-Hydroxypropyl laurate can be found in various databases such as ChemSpider and NIST Chemistry WebBook .Chemical Reactions Analysis
The first synthesis step of 3-chloro-2-hydroxypropyl laurate was monitored by online FTIR technique . The by-product was detected by the online FTIR analysis .Physical And Chemical Properties Analysis
2-Hydroxypropyl laurate has a density of 0.9±0.1 g/cm³, a boiling point of 362.5±15.0 °C at 760 mmHg, and a flash point of 139.3±13.2 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 13 freely rotating bonds . Its ACD/LogP is 5.01 .科学研究应用
Drug Delivery Systems
2-Hydroxypropyl laurate: has been explored for its role in drug delivery systems , particularly in parenteral formulations. Its surfactant properties can enhance the solubility of poorly water-soluble drugs, which is crucial for achieving desired therapeutic concentrations in the bloodstream . By forming micro/nano emulsions, it can improve the bioavailability of drugs that exhibit low solubility and permeability, thus expanding the range of compounds that can be effectively delivered through parenteral routes.
Food Industry Applications
In the food industry, 2-Hydroxypropyl dodecanoate is utilized for its emulsifying and stabilizing abilities. It can be incorporated into food formulations to improve texture and consistency. The compound’s ability to interact with other ingredients makes it valuable for creating stable food products that require a specific texture or viscosity .
Pharmaceutical Formulations
Pharmaceuticals benefit from the inclusion of 2-Hydroxypropyl laurate due to its surfactant and emulsifying properties. It aids in the formulation of drugs by enhancing the solubility of active pharmaceutical ingredients, which is particularly beneficial for drugs with poor water solubility. This can lead to more effective medications with improved patient outcomes .
Cosmetics and Personal Care
In cosmetics, 2-Hydroxypropyl dodecanoate serves as a skin conditioning agent and emollient. It is used in products like lotions and creams to provide a smooth, silky feel while also stabilizing the formulation. Its moisturizing properties are appreciated for maintaining skin hydration and improving the overall feel of cosmetic products .
Biotechnological Applications
Biotechnology research leverages 2-Hydroxypropyl laurate in enzyme discovery and protein profiling. Its chemical structure can be modified to create derivatives that are used in the synthesis of peptides and other biologically active molecules. These derivatives can then be employed in various biotechnological applications, including the development of new therapeutic agents .
Materials Science
In materials science, 2-Hydroxypropyl dodecanoate is investigated for its potential in creating novel materials. Its properties can be harnessed to develop materials with specific characteristics, such as enhanced flexibility, durability, or biodegradability. These materials can be used in a wide range of applications, from medical devices to environmentally friendly packaging solutions .
安全和危害
The safety data sheet for 2-Hydroxypropyl laurate suggests that in case of skin contact, one should wash off with soap and plenty of water . If inhaled, move the person into fresh air . If not breathing, give artificial respiration and consult a physician . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician . If swallowed, never give anything by mouth to an unconscious person .
属性
IUPAC Name |
2-hydroxypropyl dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-15(17)18-13-14(2)16/h14,16H,3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIZVZJETFVJMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30881006 | |
| Record name | 2-Hydroxypropyl laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30881006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxypropyl laurate | |
CAS RN |
142-55-2, 27194-74-7 | |
| Record name | 2-Hydroxypropyl dodecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecanoic acid, 2-hydroxypropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propylene glycol monolaurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027194747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecanoic acid, monoester with 1,2-propanediol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hydroxypropyl laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30881006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lauric acid, monoester with propane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.909 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-hydroxypropyl laurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.039 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYLENE GLYCOL 1-LAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4AW13H75T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-hydroxypropyl laurate in the synthesis of the novel asphalt emulsifier?
A1: 2-Hydroxypropyl laurate serves as a crucial intermediate in the multi-step synthesis of the betaine-type asphalt emulsifier, 3-(N,N,N-dimethyl acetoxy ammonium chloride)-2-hydroxypropyl laurate []. It is synthesized through the reaction of lauric acid and epichlorohydrin. This intermediate then undergoes further reactions with dimethylamine and sodium chloroacetate to yield the final emulsifier. The study highlights the importance of optimizing the synthesis conditions for 2-hydroxypropyl laurate to achieve a high esterification yield (97.1% under optimal conditions) []. This efficient synthesis is key for the practical production of the emulsifier.
Q2: How was the formation of 2-hydroxypropyl laurate monitored in the study, and what insights were gained?
A2: The synthesis of 2-hydroxypropyl laurate was monitored using online Fourier-transform infrared (FTIR) spectroscopy []. This technique allowed the researchers to observe the reaction progression in real-time by tracking the appearance and disappearance of characteristic absorption bands associated with reactants, intermediates, and products. Importantly, online FTIR analysis enabled the detection of by-products formed during the reaction []. This information is crucial for understanding the reaction mechanism and optimizing reaction conditions to maximize the yield and purity of 2-hydroxypropyl laurate.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane](/img/structure/B93083.png)
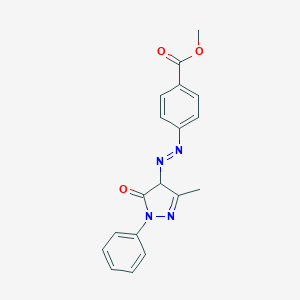
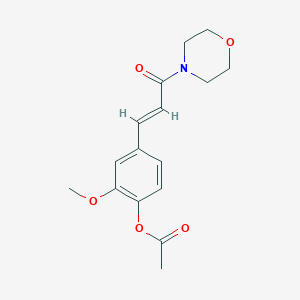

![Sulfilimine, S,S-bis(1-methylethyl)-N-[(4-methylphenyl)sulfonyl]-](/img/structure/B93090.png)
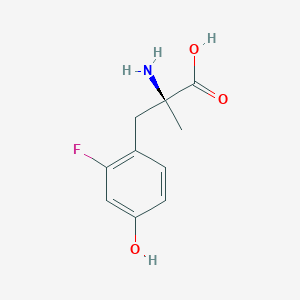
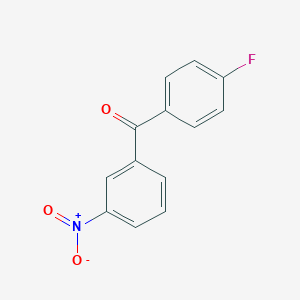

![2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol](/img/structure/B93096.png)


![2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid](/img/structure/B93103.png)
